3-Ethoxy-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid functional group. The molecular formula of this compound is C9H10BF3O3, and it has a molecular weight of 233.98 g/mol .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets . They can also participate in Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds , suggesting that they may influence a variety of biochemical pathways.
Result of Action
Boronic acids are known to interact with various biological targets, potentially influencing cellular processes .
Action Environment
It is known that boronic acids are generally stable under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of 3-ethoxy-5-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include diethyl ether or tetrahydrofuran (THF).
Reagents: Trimethyl borate and water for hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes:
Suzuki-Miyaura cross-coupling reactions: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and reduction reactions: These reactions can modify the boronic acid group or the substituents on the phenyl ring.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura reactions.
Solvents: Polar aprotic solvents like THF or dimethylformamide (DMF) are often used.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products:
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison:
- Uniqueness: The presence of both an ethoxy group and a trifluoromethyl group in 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid provides unique electronic and steric properties, making it particularly useful in specific synthetic applications.
- Reactivity: Compared to other phenylboronic acids, the triflu
Properties
IUPAC Name |
[3-ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-16-8-4-6(9(11,12)13)3-7(5-8)10(14)15/h3-5,14-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRXKHRSOTBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660238 | |
Record name | [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-96-6 | |
Record name | B-[3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxy-5-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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